![molecular formula C19H22FN3O2S2 B4538155 N-(2-fluorophenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4538155.png)
N-(2-fluorophenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea
Description
"N-(2-fluorophenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea" belongs to the class of compounds known as thioureas, which are characterized by the presence of a thiocarbonyl group. These compounds are known for their diverse applications in material science and pharmaceuticals due to their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For instance, the synthesis of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, a related compound, was achieved by reacting the respective isothiocyanate and amine, followed by structural characterization using X-ray diffraction (XRD) and other spectroscopic methods (Mary et al., 2016).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is typically characterized by X-ray diffraction. For example, 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, a compound similar to the one , has been characterized revealing its planar structure and the mutual antiperiplanar conformation of its carbonyl and thiourea groups (Saeed et al., 2010).
Chemical Reactions and Properties
Thiourea derivatives undergo various chemical reactions due to the reactive nature of the thiocarbonyl group. For example, the title compound in the study by Mary et al. (2016) was analyzed for possible reactions such as nucleophilic attack and autoxidation.
Physical Properties Analysis
The physical properties of thioureas, including their thermal behavior and crystalline structure, are often studied using techniques like X-ray crystallography and thermal analysis. For instance, the thermal behavior and crystal structure of 1-(1-naphthoyl)-3-(halo-phenyl)thioureas were studied, revealing insights into their stability and hydrogen bonding patterns (Saeed et al., 2015).
Chemical Properties Analysis
The chemical properties of thioureas, such as their reactivity and interaction with other molecules, are often explored through spectroscopic methods and molecular docking studies. For example, the interaction of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea with DNA was studied to understand its binding properties and potential applications (Mushtaque et al., 2016).
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S2/c1-14-5-4-12-23(13-14)27(24,25)16-10-8-15(9-11-16)21-19(26)22-18-7-3-2-6-17(18)20/h2-3,6-11,14H,4-5,12-13H2,1H3,(H2,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVPBLDENQHAIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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